Bzl,ME-L-val-ome hcl

CAS No.:

Cat. No.: VC16518714

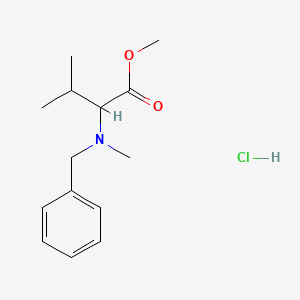

Molecular Formula: C14H22ClNO2

Molecular Weight: 271.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22ClNO2 |

|---|---|

| Molecular Weight | 271.78 g/mol |

| IUPAC Name | methyl 2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H |

| Standard InChI Key | GSDDQUTUNQLSSW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Bzl,ME-L-val-ome HCl has the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . The core structure consists of L-valine modified at the α-amino group with a benzyl substituent and a methyl ester at the carboxyl group. The hydrochloride salt formation increases polarity, making the compound soluble in polar solvents like water and methanol .

The stereochemistry is critical to its biological activity. The L-configuration at the α-carbon ensures compatibility with eukaryotic enzymatic systems, distinguishing it from D-isomers like Bzl-D-val-ome HCl (PubChem CID: 51340337), which exhibit different binding profiles . The IUPAC name, methyl (2S)-2-(benzylamino)-3-methylbutanoate hydrochloride, reflects its chiral centers and functional groups .

Spectroscopic and Computational Data

-

SMILES Notation: CC(C)C@@HNCC1=CC=CC=C1.Cl

-

InChI Key: LFUIOAXMANYSCA-GFCCVEGCSA-N .

These identifiers facilitate database searches and computational modeling. The compound’s XLogP3 value of 2.6 indicates moderate lipophilicity, suitable for traversing lipid membranes while retaining water solubility .

Synthesis and Purification Strategies

While detailed synthetic protocols are proprietary, general steps involve:

-

Amino Group Protection: L-valine’s α-amino group is shielded with a benzyl group via nucleophilic substitution.

-

Esterification: The carboxyl group is converted to a methyl ester using methanol under acidic conditions.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization .

Yield optimization focuses on controlling reaction temperature and stoichiometry, with purity verified by HPLC and nuclear magnetic resonance (NMR) .

Applications in Research and Industry

Pharmaceutical Intermediate

Bzl,ME-L-val-ome HCl serves as a building block for peptide-based therapeutics. Its benzyl group enhances membrane permeability, making it valuable for prodrug designs targeting intracellular enzymes . For example, it is used in synthesizing protease inhibitors by incorporating valine’s branched side chain into active sites .

Biotechnology and Enzyme Engineering

The compound is utilized to produce non-canonical amino acids for engineered proteins. Substituting valine with its benzyl-methyl analog alters protein folding kinetics, enabling the creation of thermally stable enzymes for industrial catalysis .

Cosmetic Science

In skincare, Bzl,ME-L-val-ome HCl improves hydration by mimicking natural moisturizing factors. Its ester group hydrolyzes in the epidermis, releasing valine to reinforce the skin barrier .

Neuroscience Research

Comparative Analysis with Structural Analogs

| Compound | Structural Differences | Functional Impact |

|---|---|---|

| Bzl-L-alanine | Shorter side chain (methyl vs. isopropyl) | Reduced steric hindrance; higher enzymatic turnover |

| Bzl-L-leucine | Bulkier isobutyl side chain | Enhanced hydrophobic interactions |

| Methyl L-valine | Lacks benzyl group | Lower lipophilicity; limited membrane uptake |

Bzl,ME-L-val-ome HCl’s hybrid structure optimizes steric bulk and solubility, outperforming analogs in drug delivery applications .

Future Directions

-

Targeted Drug Delivery: Conjugating Bzl,ME-L-val-ome HCl to nanoparticles could enhance tumor-specific uptake.

-

Enzyme Engineering: Exploring its incorporation into extremophilic enzymes for biotechnology.

-

Neuropharmacology: Validating GABAergic activity in animal models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume